2-[(2,5-dimethylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole
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Overview
Description
2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxy Group: This step involves the reaction of the benzodiazole core with 2,5-dimethylphenol in the presence of a suitable base, such as potassium carbonate, to form the phenoxy derivative.
Alkylation: The final step involves the alkylation of the phenoxy derivative with 2-methylprop-2-en-1-yl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is not well understood but could involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of signaling pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-1-PHENYLPROPENE: A structurally related compound with different functional groups.
(2-Methylprop-1-en-1-yl)benzene: Another similar compound with a different substitution pattern.
Uniqueness
2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole core with a phenoxy group and an alkyl substituent. This unique structure may confer specific properties that are not present in similar compounds, making it of particular interest for further study.
Properties
Molecular Formula |
C20H22N2O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole |
InChI |
InChI=1S/C20H22N2O/c1-14(2)12-22-18-8-6-5-7-17(18)21-20(22)13-23-19-11-15(3)9-10-16(19)4/h5-11H,1,12-13H2,2-4H3 |
InChI Key |
IJHJWUJYOZWKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NC3=CC=CC=C3N2CC(=C)C |
Origin of Product |
United States |
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